(3-Bromoanilino) acetate
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Overview
Description
(3-Bromoanilino) acetate is an organic compound that features a bromine atom attached to the benzene ring and an acetate group linked to the aniline nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoanilino) acetate typically involves the bromination of aniline derivatives followed by acetylation. One common method is the bromination of aniline to form 3-bromoaniline, which is then reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of phase-transfer catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Bromoanilino) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
(3-Bromoanilino) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromoanilino) acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: A precursor to (3-Bromoanilino) acetate, used in similar applications.
4-Bromoaniline: Another brominated aniline derivative with different substitution patterns.
3-Bromoanisole: A related compound with a methoxy group instead of an acetate group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an acetate group makes it a versatile intermediate in various synthetic and research applications .
Properties
CAS No. |
114838-63-0 |
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Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(3-bromoanilino) acetate |
InChI |
InChI=1S/C8H8BrNO2/c1-6(11)12-10-8-4-2-3-7(9)5-8/h2-5,10H,1H3 |
InChI Key |
CELOWHWVIPXNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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